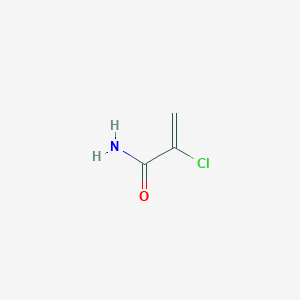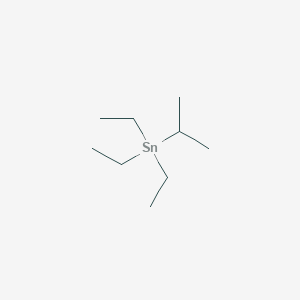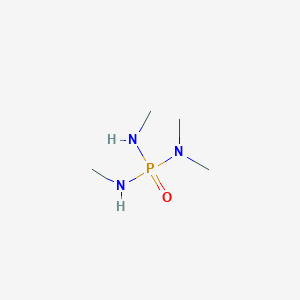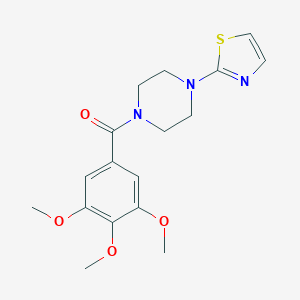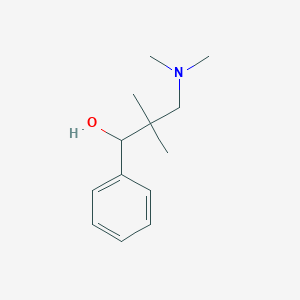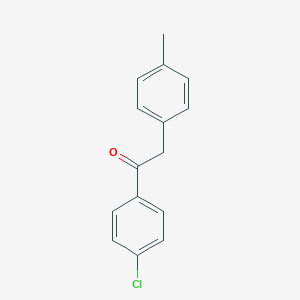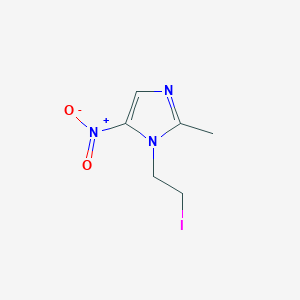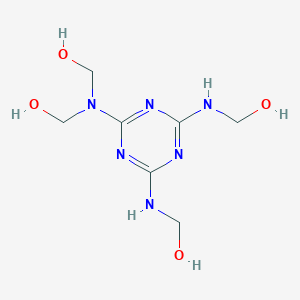
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol, also known as BHT-MT, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol is not well understood. However, it has been suggested that ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol may act as a DNA intercalator, which can result in DNA damage and cell death.
Biochemical And Physiological Effects
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has been shown to have both biochemical and physiological effects. In vitro studies have shown that ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol can induce apoptosis in cancer cells. In vivo studies have shown that ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol can inhibit tumor growth in mice. ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol is its ease of synthesis. ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol can be synthesized using a simple two-step reaction, which makes it a cost-effective option for lab experiments. However, one limitation of ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol. One direction is to further investigate its potential as an antitumor agent. Another direction is to explore its potential as an antioxidant. Additionally, future research could focus on improving the solubility of ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol in water, which would make it easier to work with in lab experiments. Finally, future research could investigate the use of ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol in other fields, such as materials science and chemistry.
Synthesis Methods
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4,6-trichloro-1,3,5-triazine with bis(hydroxymethyl)amine to form a tris(hydroxymethyl) derivative. The second step involves the reaction of the tris(hydroxymethyl) derivative with formaldehyde to form ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol. The overall yield of this reaction is approximately 50%.
Scientific Research Applications
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has been extensively studied for its potential applications in various fields. In the field of chemistry, ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has been used as a crosslinking agent for epoxy resins, which has resulted in improved mechanical properties. In the field of materials science, ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has been used as a curing agent for polyurethane coatings, which has resulted in improved adhesion and corrosion resistance. In the field of biology, ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has been studied for its potential as an antitumor agent.
properties
CAS RN |
17600-13-4 |
|---|---|
Product Name |
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol |
Molecular Formula |
C7H14N6O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
[[4-[bis(hydroxymethyl)amino]-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol |
InChI |
InChI=1S/C7H14N6O4/c14-1-8-5-10-6(9-2-15)12-7(11-5)13(3-16)4-17/h14-17H,1-4H2,(H2,8,9,10,11,12) |
InChI Key |
ZHMXFGZXNLJXRI-UHFFFAOYSA-N |
SMILES |
C(NC1=NC(=NC(=N1)N(CO)CO)NCO)O |
Canonical SMILES |
C(NC1=NC(=NC(=N1)N(CO)CO)NCO)O |
Other CAS RN |
17600-13-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
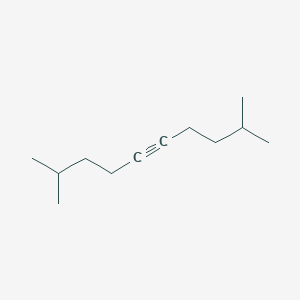

![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
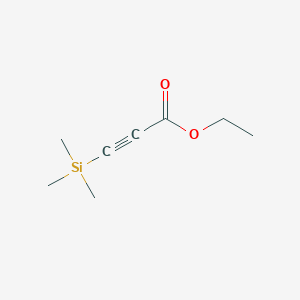
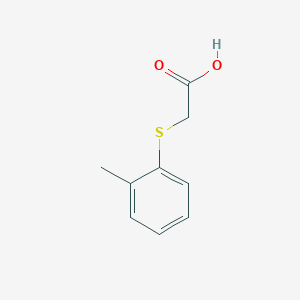
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
